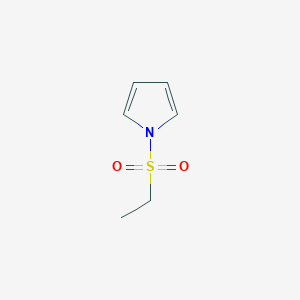
Ethyl 4-(2,5-difluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate
Overview
Description
This compound contains several functional groups, including a piperazine ring, a thiazole ring, and a carboxylate ester group. The presence of these groups suggests that this compound could have interesting biological activity, but without specific studies, it’s hard to say for sure .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine and thiazole rings would give the molecule a certain degree of rigidity, while the difluorophenyl group could potentially participate in aromatic stacking interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the ester group could potentially be hydrolyzed to form a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the ester group could make the compound relatively polar, which could influence its solubility in different solvents .Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that Ethyl 4-(2,5-difluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate may also interact with various biological targets.
Mode of Action
The mesoionic nature of similar compounds, such as thiadiazoles, allows them to cross cellular membranes and interact strongly with biological targets . This could potentially be the case for this compound as well.
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may also affect a broad range of biochemical pathways.
Pharmacokinetics
It’s worth noting that the mesoionic nature of similar compounds, such as thiadiazoles, allows them to cross cellular membranes . This suggests that this compound may have good bioavailability.
Result of Action
Similar compounds, such as indole derivatives, have been found to possess various biological activities . This suggests that this compound may also have a broad range of biological effects.
Action Environment
It’s worth noting that the efficacy of similar compounds, such as thiadiazoles, can be influenced by their ability to cross cellular membranes . This suggests that the action of this compound may also be influenced by factors such as the cellular environment.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Ethyl 4-(2,5-difluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate in lab experiments is its high selectivity for the dopamine D3 receptor. This selectivity allows researchers to study the role of this receptor in various neurological disorders, including addiction, schizophrenia, and Parkinson's disease. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are many future directions for research involving Ethyl 4-(2,5-difluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate, including the development of more potent and selective compounds, the investigation of its potential applications in cancer research, and the exploration of its effects on other neurotransmitter systems in the brain. Additionally, the use of this compound in combination with other compounds may lead to the development of novel therapies for various neurological disorders.
Scientific Research Applications
Ethyl 4-(2,5-difluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate has been the subject of numerous scientific studies due to its potential applications in a wide range of fields. One of the most promising areas of research involves the use of this compound as a probe for studying the binding properties of certain receptors in the brain. This compound has been found to bind selectively to the dopamine D3 receptor, making it a useful tool for investigating the role of this receptor in various neurological disorders.
properties
IUPAC Name |
ethyl 4-(2,5-difluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O2S/c1-2-23-15(22)14-13(11-9-10(17)3-4-12(11)18)20-16(24-14)21-7-5-19-6-8-21/h3-4,9,19H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHBIPZTQNNMDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2CCNCC2)C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3043520.png)





![1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B3043533.png)

![(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)methanamine](/img/structure/B3043535.png)

![3-{4-[(4-Methylbenzyl)oxy]phenyl}-1-propanol](/img/structure/B3043537.png)


